molecular formula C7H10BNO3S B3241142 2-Methoxy-4-(methylthio)pyridine-3-boronic acid CAS No. 1451392-21-4

2-Methoxy-4-(methylthio)pyridine-3-boronic acid

Cat. No. B3241142
CAS RN: 1451392-21-4
M. Wt: 199.04 g/mol
InChI Key: UFJUIFDMXAHFSC-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(methylthio)pyridine-3-boronic acid” is a boronic acid derivative with the molecular formula C7H10BNO3S. It has a molecular weight of 199.04 . The IUPAC name for this compound is (2-methoxy-4-(methylthio)pyridin-3-yl)boronic acid . It is a solid at room temperature and is typically stored at 2-8°C .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been used in various chemical reactions. For example, they have been used in the catalytic protodeboronation of pinacol boronic esters . This reaction allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 199.04 . The compound is typically stored at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 2-Methoxy-4-(methylthio)pyridine-3-boronic acid involves the synthesis and characterization of various derivatives. For instance, the treatment of certain 2-(chloromethyl)-pyridine derivatives with specific thione compounds in the presence of sodium methoxide resulted in methylsulphinyl derivatives. These reactions and the subsequent creation of a square-planar copper(II) complex highlight the compound's utility in synthesizing complex structures and exploring their crystallographic properties (Sen Ma et al., 2018).

Chemical Reactions and Mechanisms

The chemical behavior and reaction mechanisms of related compounds have been extensively studied. For example, the debenzylation of certain thionucleosides using boron trichloride demonstrates the reactivity and potential applications of similar compounds in organic synthesis (F. Seela & Sabine Menkhoff, 1982). Moreover, the study of reactions involving lithiated compounds and isothiocyanate, leading to various pyridine derivatives, reveals insights into new synthetic pathways and the aromatization processes for constructing pyridine rings (N. Nedolya et al., 2002).

Functionalized Pyridines Synthesis

Research has also focused on synthesizing functionalized pyridines using boron chelates, providing new methods for creating compounds with potential applications in various chemical domains. This approach offers innovative pathways for the synthesis of acetylated, cyanated, and other modified pyridine derivatives, expanding the scope of boronic acid derivatives in synthetic chemistry (V. Dorokhov et al., 1995).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Given the growing interest in boronic acids and their derivatives in medicinal chemistry , it is likely that “2-Methoxy-4-(methylthio)pyridine-3-boronic acid” and similar compounds will continue to be studied for their potential applications in various fields, including as sensors and delivery systems .

Mechanism of Action

Target of Action

The primary target of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the SM coupling reaction .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which the compound is used, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to the green chemistry aspect of the SM coupling reaction .

properties

IUPAC Name

(2-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJUIFDMXAHFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1OC)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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